molecular formula C14H10ClNO6S B2530062 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride CAS No. 820245-86-1

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride

Cat. No.: B2530062
CAS No.: 820245-86-1
M. Wt: 355.75
InChI Key: XJCWVTYYLXTJDK-UHFFFAOYSA-N
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Description

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H10ClNO6S and a molecular weight of 355.75 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common reagents used in these reactions include bases like pyridine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl Chloride include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-methoxy-5-(4-nitrobenzoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO6S/c1-22-12-7-4-10(8-13(12)23(15,20)21)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCWVTYYLXTJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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